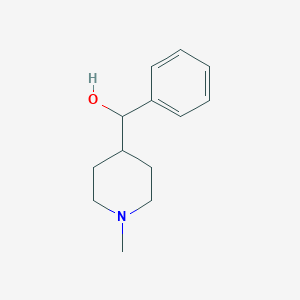

(1-Methylpiperidin-4-yl)(phenyl)methanol

Description

(1-Methylpiperidin-4-yl)(phenyl)methanol is a chiral secondary alcohol featuring a piperidine ring substituted with a methyl group at the 1-position and a hydroxymethylphenyl moiety at the 4-position. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors targeting EGFR and ALK for non-small cell lung cancer (NSCLC) therapy . Its synthesis involves coupling a 1-methylpiperidin-4-amine derivative with a substituted benzaldehyde under acidic conditions, followed by reduction to yield the alcohol . The molecule’s stereochemistry and hydrophobic piperidine-phenyl core contribute to its ability to penetrate cellular membranes and interact with kinase domains .

Properties

CAS No. |

92196-29-7 |

|---|---|

Molecular Formula |

C13H19NO |

Molecular Weight |

205.30 g/mol |

IUPAC Name |

(1-methylpiperidin-4-yl)-phenylmethanol |

InChI |

InChI=1S/C13H19NO/c1-14-9-7-12(8-10-14)13(15)11-5-3-2-4-6-11/h2-6,12-13,15H,7-10H2,1H3 |

InChI Key |

QHVQCPPNGSPPHJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(CC1)C(C2=CC=CC=C2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methanol Analogues with Fluorinated Substituents

describes methanol derivatives such as [1-(4-fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (7) and [1-(3,4-dichlorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (8). These compounds differ in their substituents on the benzyl and phenyl groups, which modulate their electronic and steric properties. For instance:

- Compound 7 : The 4-fluorobenzyl group enhances metabolic stability by reducing cytochrome P450-mediated oxidation.

Tepotinib: A Methoxy Derivative

Tepotinib (3-{1-[3-[5-[(1-methylpiperidin-4-yl)methoxy]pyrimidin-2-yl]phenyl]methyl]-6-oxopyridazin-3-yl}benzonitrile) replaces the hydroxymethyl group with a methoxy-pyrimidine motif, converting the alcohol into an ether . This modification:

- Enhances solubility: Methanol is used as a diluent due to improved polarity.

- Shifts target specificity : Tepotinib inhibits MET tyrosine kinase instead of EGFR/ALK, expanding its utility to MET exon 14-mutated NSCLC .

Quinoxaline Carboxylic Acid Derivatives

highlights 3-((4-(1-methylpiperidin-4-yl)phenyl)amino)quinoxaline-2-carboxylic acid (5h), where the phenyl methanol group is replaced with a quinoxaline-carboxylic acid. This change:

- Introduces hydrogen-bonding capacity via the carboxylic acid group.

- Redirects activity toward Pim-1 kinase, a regulator of cell survival and proliferation .

Serotonin Receptor Ligands

BRL54443 (5-hydroxy-3-(1-methylpiperidin-4-yl)-1H-indole) shares the 1-methylpiperidin-4-yl group but replaces the phenyl methanol with an indole ring . This structural shift enables binding to 5-HT1A/7 serotonin receptors, demonstrating how minor modifications alter target selectivity .

Key Research Findings

- Synthetic Accessibility: this compound derivatives are synthesized in yields of 41–74% using Pd-catalyzed cross-coupling or acid-mediated condensation .

- Pharmacokinetics : Fluorinated analogues (e.g., Compound 7) exhibit longer half-lives (t₁/₂ = 6.2 h) compared to the parent compound (t₁/₂ = 3.8 h) due to reduced oxidative metabolism .

- Therapeutic Efficacy: In NSCLC xenograft models, this compound-based inhibitors (e.g., 9a) reduced tumor volume by 62% at 50 mg/kg, outperforming tepotinib (48% reduction) in EGFR/ALK-driven cancers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.